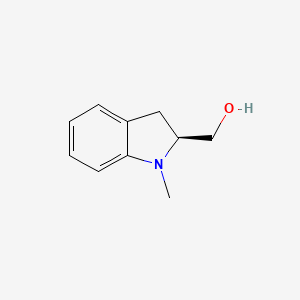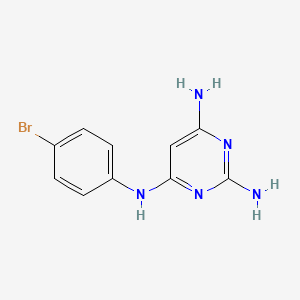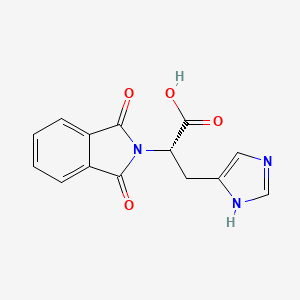
(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both an isoindolinone and an imidazole moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoic acid typically involves multi-step organic synthesis. One possible route could involve the following steps:
Formation of the Isoindolinone Moiety: This can be achieved through the cyclization of a phthalic anhydride derivative with an amine.
Introduction of the Imidazole Ring: This step might involve the reaction of an appropriate imidazole derivative with the isoindolinone intermediate.
Formation of the Propanoic Acid Side Chain: This can be introduced via a series of reactions, such as alkylation or acylation, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoindolinone and imidazole structures.
Medicine: Potential therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways by interacting with key molecules involved in those pathways.
相似化合物的比较
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindolinone structures.
Imidazole Derivatives: Compounds featuring the imidazole ring.
Uniqueness
(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the combination of both isoindolinone and imidazole moieties in a single molecule, which may confer distinct biological and chemical properties compared to compounds with only one of these features.
属性
分子式 |
C14H11N3O4 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC 名称 |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H11N3O4/c18-12-9-3-1-2-4-10(9)13(19)17(12)11(14(20)21)5-8-6-15-7-16-8/h1-4,6-7,11H,5H2,(H,15,16)(H,20,21)/t11-/m0/s1 |
InChI 键 |
CTUUVOUXZNQMSU-NSHDSACASA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CN=CN3)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CN=CN3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



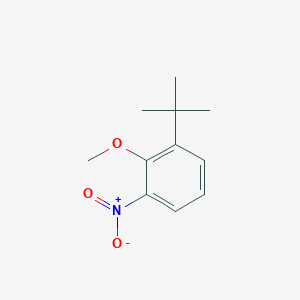

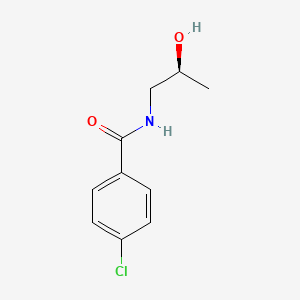
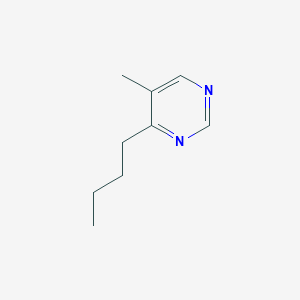
![N-[2-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine](/img/structure/B13114975.png)
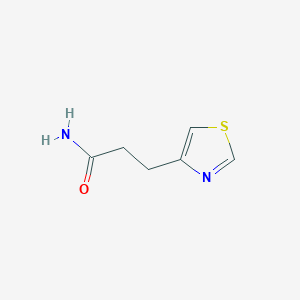
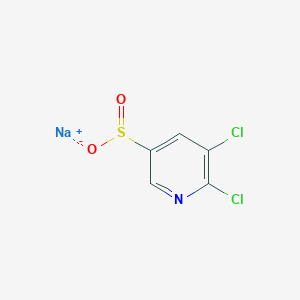
![1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride](/img/structure/B13114987.png)
